Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate typically involves multiple steps, including the protection of amine groups, coupling reactions, and chloromethylation. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by coupling with ethyl carbamate and subsequent chloromethylation of the bipyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The bipyridine core can coordinate with metal ions, influencing various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate
- tert-Butyl (2-methoxy-2-oxoethyl)glycinate
Uniqueness
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate is unique due to its combination of functional groups and the bipyridine core, which provides distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Biological Activity
Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate is a complex organic compound notable for its potential biological activities. Its structural features, including a bipyridine core and various functional groups, allow it to interact with multiple biological targets, making it a candidate for further research in medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C20H24N4O5
- Molecular Weight : 400.4 g/mol
- Key Functional Groups :
- Methyl ester
- Carbamoyl moiety
- Tert-butoxycarbonyl protected amino group
- Chloromethyl groups
The compound's bipyridine structure is significant for its coordination properties with metal ions, enhancing its biological relevance in drug development.
Synthesis and Modifications
The synthesis of this compound typically involves several steps that can be optimized for industrial production. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions (temperature, solvent, reaction time) vary based on the desired outcome of the reactions.
Enzyme Interaction Studies
Research indicates that this compound functions as a biochemical probe in studying enzyme interactions. Its ability to bind with specific enzymes suggests potential applications in modulating enzyme activity and influencing various biochemical pathways.
- Case Study Example : A study exploring the compound's interaction with serine proteases demonstrated its potential to modulate enzyme activity effectively. This modulation was linked to changes in substrate specificity and catalytic efficiency.
Therapeutic Potential
The compound's structural characteristics also suggest potential therapeutic properties. Investigations into its cytotoxicity and anti-inflammatory effects are ongoing. Preliminary findings indicate that it may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique attributes:
Compound | Key Features | Biological Activity |
---|---|---|
Compound A | Bipyridine core | Moderate enzyme inhibition |
Compound B | Chloromethyl groups | Antimicrobial properties |
This compound | Tert-butoxycarbonyl group | Potential enzyme modulation and anticancer activity |
Properties
Molecular Formula |
C22H26Cl2N4O5 |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-6-[6-(chloromethyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]pyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C22H26Cl2N4O5/c1-22(2,3)33-21(31)26-6-5-25-19(29)13-7-15(11-23)27-17(9-13)18-10-14(20(30)32-4)8-16(12-24)28-18/h7-10H,5-6,11-12H2,1-4H3,(H,25,29)(H,26,31) |
InChI Key |
GMORXNOVCYTACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)CCl)C(=O)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.